Actinoquinol

Beschreibung

radiation protectant

Eigenschaften

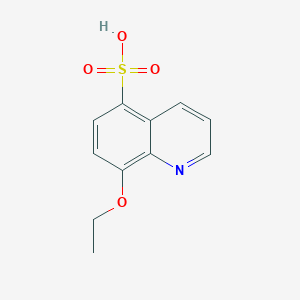

IUPAC Name |

8-ethoxyquinoline-5-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9/h3-7H,2H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMVZYRZAMBCED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046521 |

Source

|

| Record name | Actinoquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-40-3 |

Source

|

| Record name | Actinoquinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actinoquinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actinoquinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actinoquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Actinoquinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACTINOQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470VQE23O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Protective Mechanism of Actinoquinol Sodium Against UVB-Induced Corneal Damage

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Actinoquinol sodium, a small molecule drug, has demonstrated significant potential as a protective agent for the cornea against the detrimental effects of ultraviolet B (UVB) radiation. This technical guide synthesizes the current understanding of its mechanism of action, drawing from available preclinical research. The primary mode of action appears to be twofold: the inherent ability of the molecule to absorb UVB radiation and its capacity to mitigate oxidative stress within the corneal tissue. This document provides a comprehensive overview of the experimental evidence, including quantitative data on its protective effects, detailed methodologies of key studies, and visual representations of the proposed mechanism and experimental workflows.

Core Mechanism of Action: A Dual Approach

The protective efficacy of Actinoquinol sodium against UVB-induced corneal damage is attributed to two primary mechanisms:

-

UVB Absorption: Actinoquinol sodium exhibits significant absorbance in the UVB spectrum. This intrinsic property allows it to act as a direct shield, reducing the amount of harmful radiation that penetrates the corneal tissue.

-

Reduction of Oxidative Stress: Exposure to UVB radiation leads to the generation of reactive oxygen species (ROS) in the cornea, causing oxidative damage to cellular components. Studies have shown that treatment with Actinoquinol sodium suppresses this oxidative damage, suggesting it has antioxidant properties[1]. The precise nature of this antioxidant activity, whether through direct free radical scavenging or modulation of endogenous antioxidant pathways, remains an area for further investigation.

Quantitative Data on Protective Effects

The most comprehensive data on the protective effects of Actinoquinol sodium comes from a study on UVB-irradiated rabbit corneas. The following tables summarize the key quantitative findings from this research, where Actinoquinol sodium was administered in combination with hyaluronic acid.

Table 1: Effect of Actinoquinol Sodium on Corneal Hydration (Thickness) After UVB Irradiation

| Treatment Group | Corneal Thickness (µm) - Day 5 | Percentage Increase from Normal |

| Normal (No Irradiation) | 385 ± 15 | 0% |

| Buffered Saline + UVB | 520 ± 25 | ~35% |

| Hyaluronic Acid + UVB | 480 ± 20 | ~25% |

| Actinoquinol + Hyaluronic Acid + UVB | 430 ± 18 | ~12% |

Data adapted from Čejka et al., 2010. Values are approximated means ± standard deviation.

Table 2: Effect of Actinoquinol Sodium on Corneal Light Absorbance After UVB Irradiation

| Treatment Group | Absorbance at 312 nm |

| Normal (No Irradiation) | ~0.4 |

| Buffered Saline + UVB | ~1.2 |

| Hyaluronic Acid + UVB | ~1.0 |

| Actinoquinol + Hyaluronic Acid + UVB | ~0.6 |

Data adapted from Čejka et al., 2010. Absorbance values are approximated from graphical data.

Experimental Protocols

The following are detailed methodologies for the key experiments that have elucidated the protective effects of Actinoquinol sodium.

In Vivo Model of UVB-Induced Corneal Damage

-

Animal Model: Adult New Zealand white rabbits (2.5–3.0 kg) were used. The research adhered to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research[2].

-

UVB Irradiation: Rabbit corneas were irradiated with a daily dose of 0.5 J/cm² or 1.01 J/cm² of UVB rays (312 nm) for four consecutive days[1].

-

Treatment Administration: During the irradiation period, eye drops containing Actinoquinol sodium with hyaluronic acid were applied to the right eye, while the left eye received a control solution (buffered saline or hyaluronic acid alone)[1].

-

Outcome Measures:

In Vitro UV Absorbance Spectroscopy

-

Sample Preparation: A solution of Actinoquinol sodium in water (10 µg/mL) was prepared[3].

-

Spectrophotometry: The UV absorbance spectrum of the solution was measured to determine its ability to absorb UVB radiation[3].

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by Actinoquinol sodium have not yet been fully elucidated, we can visualize the logical flow of its protective mechanism based on current evidence. The following diagrams were created using the DOT language for Graphviz.

Caption: Proposed mechanism of Actinoquinol's corneal protection.

Caption: Workflow of the in vivo UVB damage and treatment study.

Future Directions and Conclusion

The existing research provides a solid foundation for the protective effects of Actinoquinol sodium against UVB-induced corneal damage. However, to fully understand its mechanism of action, further studies are warranted. Future research should focus on:

-

Direct Antioxidant Assays: Quantifying the free radical scavenging activity of Actinoquinol sodium using assays such as DPPH, ABTS, or ORAC to determine its intrinsic antioxidant capacity.

-

Cellular Signaling Pathway Analysis: Investigating the effect of Actinoquinol sodium on key signaling pathways involved in oxidative stress and inflammation in corneal epithelial cells, such as the Nrf2, MAP kinase, and NF-κB pathways.

-

Pharmacokinetic Studies: Delineating the absorption, distribution, metabolism, and excretion of topically applied Actinoquinol sodium in the cornea.

References

- 1. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]

- 3. Activation of ERK1/2 MAP kinase pathway induces tight junction disruption in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Actinoquinol: An In-Depth Technical Guide on its Discovery, History, and Ophthalmic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinoquinol, chemically known as 8-ethoxyquinoline-5-sulfonic acid, is a UVB-absorbing compound that has been utilized in ophthalmic preparations for its photoprotective properties. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and mechanism of action of actinoquinol, with a focus on its application in protecting the cornea from ultraviolet radiation-induced damage. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant biological pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Ultraviolet (UV) radiation, particularly in the UVB spectrum (290-320 nm), poses a significant threat to the integrity of ocular tissues, with the cornea being the primary shield against this environmental stressor. Prolonged exposure to UVB can lead to a cascade of damaging events, including oxidative stress, inflammation, and apoptosis of corneal cells, ultimately compromising vision. To mitigate these effects, various photoprotective agents have been developed, among which actinoquinol has found a niche in ophthalmic formulations. This guide delves into the scientific foundations of actinoquinol, from its chemical origins to its biological efficacy.

Discovery and History

The history of actinoquinol is intrinsically linked to the broader exploration of quinoline (B57606) derivatives, a class of heterocyclic compounds with diverse pharmacological activities.[1][2][3][4] While the parent compound, 8-hydroxyquinoline (B1678124), was first synthesized in the late 19th century, the specific timeline for the discovery of its 8-ethoxy derivative, actinoquinol, and its subsequent identification as a UV absorber is not well-documented in readily available literature. However, the development of UV filters for ophthalmic use gained traction in the latter half of the 20th century, with a focus on incorporating these agents into intraocular lenses and eye drops to protect the inner structures of the eye.[5] The use of quinoline derivatives as potential sunscreening agents has been explored due to their inherent photoprotective capabilities.[1] Actinoquinol, often used as its sodium salt (actinoquinol sodium), emerged as a candidate for topical ophthalmic use due to its ability to absorb UVB radiation.[6]

Chemical Synthesis and Properties

Actinoquinol is chemically designated as 8-ethoxyquinoline-5-sulfonic acid.[7][8] Its synthesis is based on the derivatization of the 8-hydroxyquinoline scaffold.

General Synthesis Pathway

While a specific, detailed industrial synthesis protocol for actinoquinol is proprietary, a general synthetic route can be inferred from the known chemistry of quinoline derivatives. The process likely involves two key steps:

-

Sulfonation of 8-hydroxyquinoline: 8-hydroxyquinoline is treated with a sulfonating agent, such as fuming sulfuric acid, to introduce a sulfonic acid group at the 5-position of the quinoline ring, yielding 8-hydroxyquinoline-5-sulfonic acid.

-

Williamson Ether Synthesis: The hydroxyl group at the 8-position of 8-hydroxyquinoline-5-sulfonic acid is then etherified using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield 8-ethoxyquinoline-5-sulfonic acid (actinoquinol).

Physicochemical Properties

Actinoquinol is a white to off-white crystalline powder.[8] Its sulfonic acid group imparts water solubility, a crucial property for its formulation in aqueous eye drop solutions. The key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₁H₁₁NO₄S[8] |

| Molecular Weight | 253.27 g/mol [8] |

| Appearance | White to Orange to Green powder to crystaline[8] |

| Solubility | Soluble in water |

Mechanism of Action and Photoprotective Effects

The primary mechanism of action of actinoquinol is the absorption of UVB radiation, thereby preventing the photons from reaching and damaging the corneal cells.[9]

UV Absorption

In vitro studies have demonstrated that actinoquinol effectively absorbs light in the UVB range. The UV absorbance spectrum of actinoquinol in water (10 µg/mL) shows a significant peak in the UVB region, confirming its function as a UVB filter.[9]

Protection Against Oxidative Stress

UVB radiation triggers the generation of reactive oxygen species (ROS) in the cornea, leading to oxidative stress, which is a key initiator of cellular damage. Actinoquinol, by blocking the initial insult of UVB radiation, indirectly mitigates this oxidative stress.

Cellular Protective Effects

Preclinical studies on rabbits have shown that topical application of actinoquinol in combination with hyaluronic acid significantly reduces UVB-induced corneal damage.[9][10][11] These protective effects manifest as:

-

Reduced Corneal Edema: A decrease in corneal thickness (hydration) compared to controls.[9][10]

-

Improved Corneal Transparency: Less opalescence and neovascularization.[9]

-

Reduced Inflammation: A lower number of inflammatory cells in the corneal stroma.[9]

Experimental Protocols

The following is a detailed methodology from a key study investigating the effects of actinoquinol on UVB-irradiated rabbit corneas, providing a framework for similar preclinical research.[9][10]

Animal Model and UVB Irradiation

-

Animals: Adult New Zealand white rabbits.

-

Irradiation Source: UVB lamp with a peak emission at 312 nm.

-

Dosage: Daily dose of 0.5 J/cm² or 1.01 J/cm² for 4 consecutive days.

Treatment

-

Test Article: Eye drops containing actinoquinol and hyaluronic acid.

-

Control Articles: Buffered saline or eye drops containing only hyaluronic acid.

-

Administration: Topical application to the right eye during the irradiation period, with the left eye receiving the control.

Efficacy Endpoints

-

Corneal Thickness (Hydration): Measured daily using an ultrasonic pachymeter.

-

Corneal Light Absorption: Assessed spectrophotometrically on excised corneal buttons at the end of the study.

-

Histology and Immunohistochemistry: Examination of corneal sections for inflammatory cell infiltration and markers of oxidative damage.

Quantitative Data

The following tables summarize the key quantitative findings from a preclinical study on the protective effects of actinoquinol.

Table 1: Effect of Actinoquinol on UVB-Induced Changes in Corneal Thickness (Hydration) [9][10]

| Treatment Group | Mean Increase in Corneal Thickness (µm) at Day 5 (0.5 J/cm² UVB) |

| Buffered Saline | ~120 |

| Hyaluronic Acid Alone | ~80 |

| Actinoquinol + Hyaluronic Acid | ~40 |

Table 2: Effect of Actinoquinol on UVB-Induced Changes in Corneal Light Absorbance [9]

| Treatment Group | Mean Absorbance at 320 nm at Day 5 (0.5 J/cm² UVB) |

| Normal Cornea | ~0.4 |

| Buffered Saline | ~1.2 |

| Hyaluronic Acid Alone | ~0.9 |

| Actinoquinol + Hyaluronic Acid | ~0.6 |

Signaling Pathways in UVB-Induced Corneal Damage

UVB radiation initiates a complex signaling cascade within corneal epithelial cells, leading to inflammation and apoptosis. Understanding these pathways is crucial for appreciating the protective role of UV absorbers like actinoquinol.

Conclusion

Actinoquinol stands as a notable example of a synthetic UV absorber developed for ophthalmic use. Its ability to absorb harmful UVB radiation provides a direct mechanism for protecting the cornea from phototoxic damage. Preclinical evidence supports its efficacy in reducing UVB-induced inflammation and cellular damage. While its detailed discovery and developmental history require further elucidation, the existing scientific data provide a solid foundation for its continued use and for the development of next-generation ocular photoprotective agents. This guide serves as a technical resource to facilitate further research and innovation in this critical area of ocular health.

References

- 1. researchgate.net [researchgate.net]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Weighing the Evidence for UV Filters in IOLs - Issuu [issuu.com]

- 6. GSRS [precision.fda.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 8-Ethoxyquinoline-5-sulfonic Acid | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. The effect of actinoquinol with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of Actinoquinol with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays | Semantic Scholar [semanticscholar.org]

Actinoquinol: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinoquinol, with the IUPAC name 8-ethoxyquinoline-5-sulfonic acid, is a chemical compound recognized for its efficacy as a UVB absorber.[1][2] This property positions it as a significant agent in ophthalmology and dermatology for protecting biological tissues from the deleterious effects of ultraviolet radiation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of Actinoquinol. Detailed experimental protocols from key studies are presented to facilitate further research and development.

Chemical Structure and Identification

Actinoquinol is a derivative of quinoline (B57606), characterized by an ethoxy group at the 8th position and a sulfonic acid group at the 5th position of the quinoline ring.

| Identifier | Value |

| IUPAC Name | 8-ethoxyquinoline-5-sulfonic acid[1][2] |

| Chemical Formula | C₁₁H₁₁NO₄S[1][2] |

| CAS Number | 15301-40-3[1][2][3] |

| SMILES | CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2[1] |

| InChI | InChI=1S/C11H11NO4S/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9/h3-7H,2H2,1H3,(H,13,14,15)[1][2] |

Physicochemical Properties

The physicochemical properties of Actinoquinol are crucial for its formulation and application in drug delivery systems.

| Property | Value |

| Molecular Weight | 253.28 g/mol [1][3] |

| Melting Point | >300 °C[3] |

| Solubility | Moderately soluble in organic solvents.[1] |

| Appearance | Information not available |

| pKa | Information not available |

Spectroscopic Properties

-

UV-Visible (UV-Vis) Spectroscopy: Used to determine the wavelength of maximum absorption (λmax), which is critical for a UVB absorber.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as S=O (sulfonic acid), C-O-C (ether), and the aromatic quinoline ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by showing the connectivity of protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the fragmentation pattern.

Mechanism of Action: UVB Absorption

Actinoquinol's primary mechanism of action is the absorption of UVB radiation (290-320 nm). This process involves the excitation of electrons within the molecule to higher energy states. By absorbing the energy of UVB photons, Actinoquinol prevents the radiation from reaching and damaging cellular components like DNA, proteins, and lipids. The absorbed energy is then dissipated, often as heat, returning the molecule to its ground state without generating harmful reactive oxygen species (ROS).

Caption: Mechanism of UVB absorption by Actinoquinol.

Experimental Protocols

The following is a summary of the experimental protocol used to evaluate the protective effects of Actinoquinol on the rabbit cornea from UVB radiation, as described in studies by Cejka et al.[2][4]

Animal Model and UVB Irradiation

-

Animal Model: Albino rabbits were used for the in vivo studies.

-

UVB Source: A UVB lamp with an emission peak at 312 nm was used.

-

Irradiation Protocol: Rabbit corneas were irradiated with a daily dose of 0.5 J/cm² of UVB rays for four consecutive days.

Formulation and Application

-

Test Substance: A buffered solution of 0.2% Actinoquinol with 0.15% hyaluronic acid (pH 7.2).

-

Control Group: Buffered saline (pH 7.2).

-

Application: The eye drops were applied to the right eye during the irradiation period, while the left eye received the control solution.

Assessment of Corneal Damage

-

Corneal Thickness (Hydration): Measured daily using an ultrasonic pachymeter. An increase in thickness indicates corneal edema and damage.

-

Light Absorption: On the fifth day, the rabbits were sacrificed, and the corneas were examined spectrophotometrically to determine changes in light absorption, an indicator of corneal transparency.

-

Immunohistochemistry: Corneal sections were prepared and stained to visualize cellular structures and markers of inflammation and oxidative stress.

Caption: Experimental workflow for evaluating Actinoquinol's protective effects.

Conclusion

Actinoquinol is a well-characterized UVB absorber with significant potential for photoprotective applications. Its chemical structure and physicochemical properties make it suitable for topical formulations. The mechanism of action, centered on the absorption of UVB radiation, effectively shields ocular tissues from damage. The provided experimental protocols offer a solid foundation for researchers to further investigate the efficacy and applications of Actinoquinol in preventing and treating conditions related to UVB exposure. Further research into its spectroscopic properties and potential signaling pathway interactions will continue to enhance its profile as a valuable therapeutic agent.

References

- 1. CAS 15301-40-3: Actinoquinol | CymitQuimica [cymitquimica.com]

- 2. The effect of actinoquinol with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actinoquinol | C11H11NO4S | CID 23674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Proposed Actinoquinol Synthesis Pathway and its Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinoquinol, a quinoline (B57606) derivative with known ultraviolet (UV) absorbing properties, is a secondary metabolite of interest. While its direct biosynthetic pathway has not been extensively elucidated in scientific literature, this guide synthesizes current knowledge on the biosynthesis of related quinoline and quinone compounds in actinomycetes to propose a putative synthesis pathway for actinoquinol. This document provides a theoretical framework for researchers, outlining potential precursors, enzymatic steps, and a comprehensive guide to the experimental protocols required to validate this proposed pathway. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding and further research in the field of natural product biosynthesis and drug development.

Introduction to Actinoquinol and its Significance

Actinoquinol is a substituted quinoline compound, noted for its application as a UV absorber.[1][2][3] Quinoline alkaloids, a broad class of compounds to which actinoquinol belongs, are known to be produced by a variety of organisms, including plants and microorganisms, and exhibit a range of biological activities.[4][5][6] Actinomycetes, particularly species of the genus Streptomyces, are prolific producers of diverse secondary metabolites, including a variety of quinones and alkaloids.[7][8][9] Understanding the biosynthetic pathway of actinoquinol is crucial for its potential biotechnological production and for the discovery of novel derivatives with enhanced or new biological activities.

Proposed Biosynthetic Pathway of Actinoquinol

Based on established biosynthetic routes for quinoline alkaloids in bacteria, a putative pathway for actinoquinol is proposed, originating from the amino acid L-tryptophan.

Core Scaffold Formation: From Tryptophan to the Quinolinate Core

The biosynthesis of the quinoline ring of actinoquinol is hypothesized to initiate from the kynurenine (B1673888) pathway, a major route for tryptophan catabolism.[10] This pathway is known to operate in bacteria and leads to the formation of quinolinic acid, a key precursor for NAD biosynthesis.[11]

The initial steps likely involve the following enzymatic conversions:

-

Tryptophan-2,3-dioxygenase (TDO) or Indoleamine-2,3-dioxygenase (IDO): These enzymes catalyze the oxidative cleavage of the indole (B1671886) ring of L-tryptophan to form N-formylkynurenine.

-

Kynurenine formamidase: This enzyme hydrolyzes N-formylkynurenine to produce L-kynurenine.

-

Kynurenine-3-monooxygenase: This hydroxylates L-kynurenine to form 3-hydroxy-L-kynurenine.

-

Kynureninase: This enzyme cleaves 3-hydroxy-L-kynurenine to yield 3-hydroxyanthranilic acid.

-

3-hydroxyanthranilate-3,4-dioxygenase: This enzyme catalyzes the oxidative cleavage of the benzene (B151609) ring of 3-hydroxyanthranilic acid to form 2-amino-3-carboxymuconate semialdehyde.

-

Spontaneous cyclization: The unstable intermediate, 2-amino-3-carboxymuconate semialdehyde, is proposed to spontaneously cyclize to form quinolinic acid.

An alternative, and for many quinoline alkaloids more direct, precursor is anthranilic acid, which can be formed from chorismate, a key intermediate of the shikimate pathway, or from kynurenine. The condensation of anthranilic acid (or a derivative like 3-hydroxyanthranilic acid) with a beta-ketoacyl-ACP (from fatty acid biosynthesis) or malonyl-CoA is a common strategy for forming the quinoline ring system in bacteria.[4][12]

Proposed Tailoring Steps for Actinoquinol

Following the formation of a basic quinoline scaffold, a series of "tailoring" enzymatic reactions are necessary to produce the final structure of actinoquinol (8-ethoxy-5-quinoline sulfonic acid). These steps are likely catalyzed by enzymes encoded within the actinoquinol biosynthetic gene cluster (BGC).

-

Hydroxylation: A monooxygenase would install a hydroxyl group at the C-8 position of the quinoline ring.

-

O-methylation/O-ethylation: A methyltransferase or a related alkyltransferase would catalyze the transfer of an ethyl group to the C-8 hydroxyl group. The donor for the ethyl group is likely S-adenosyl-L-ethionine, though this is less common than S-adenosyl-L-methionine (SAM) for methylation.

-

Sulfonation: A sulfotransferase would add a sulfonic acid group at the C-5 position. The sulfate (B86663) donor for this reaction is typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

The proposed biosynthetic pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of actinoquinol from L-tryptophan.

Quantitative Data

As the biosynthesis of actinoquinol has not been characterized, no specific quantitative data is available. The following table presents hypothetical data for the production of a related quinoline alkaloid in a Streptomyces host, which can serve as a benchmark for future studies on actinoquinol.

| Parameter | Value | Unit | Conditions | Reference |

| Titer | 150 ± 25 | mg/L | 7-day fermentation in ISP2 medium at 28°C | Hypothetical Data |

| Yield on Glucose | 0.015 | g/g | Fed-batch fermentation | Hypothetical Data |

| Km of Quinoline Oxygenase | 50 | µM | For quinoline intermediate | Hypothetical Data |

| Vmax of Quinoline Oxygenase | 1.2 | µmol/min/mg | Cell-free extract | Hypothetical Data |

| Precursor (13C-Tryptophan) Incorporation | >90% | % | Isotopic labeling study | Hypothetical Data |

Experimental Protocols for Pathway Elucidation

The validation of the proposed actinoquinol biosynthetic pathway requires a multi-pronged approach combining bioinformatics, molecular genetics, and analytical chemistry.

Identification of the Biosynthetic Gene Cluster (BGC)

-

Genome Sequencing: Sequence the genome of an actinoquinol-producing actinomycete strain.

-

Bioinformatic Analysis: Use genome mining tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs.[1][13] Search for clusters containing genes homologous to those involved in tryptophan metabolism, quinoline biosynthesis, hydroxylases, alkyltransferases, and sulfotransferases.

Gene Inactivation and Heterologous Expression

-

Gene Knockout: Inactivate candidate genes within the identified BGC in the native producer strain using CRISPR-Cas9-based methods or homologous recombination.[2][3][14] Analyze the resulting mutants for loss of actinoquinol production via HPLC-MS.

-

Heterologous Expression: Clone the entire putative BGC into a well-characterized, genetically tractable Streptomyces host (e.g., S. coelicolor or S. albus) and confirm the production of actinoquinol.[15] This confirms the involvement of the entire cluster in the biosynthesis.

Isotopic Labeling Studies

-

Precursor Feeding: Cultivate the actinoquinol-producing strain in a defined medium supplemented with isotopically labeled precursors (e.g., 13C- or 15N-labeled L-tryptophan, 13C-labeled acetate).

-

Mass Spectrometry Analysis: Isolate actinoquinol from the labeled cultures and analyze it using high-resolution mass spectrometry to determine the pattern of isotope incorporation. This will definitively identify the primary metabolic building blocks of the molecule.

In Vitro Enzymatic Assays

-

Protein Expression and Purification: Overexpress individual genes from the BGC in a suitable host (e.g., E. coli), purify the recombinant enzymes.

-

Enzyme Assays: Incubate the purified enzymes with the proposed substrates and necessary cofactors. For example, test the purified hydroxylase with a quinoline intermediate and NADPH, or the sulfotransferase with an ethoxyquinoline intermediate and PAPS.

-

Product Identification: Analyze the reaction products using HPLC, LC-MS, and NMR to confirm the specific function of each enzyme.

A general workflow for these experimental protocols is illustrated below:

Caption: General experimental workflow for elucidating the actinoquinol biosynthetic pathway.

Conclusion and Future Perspectives

This technical guide provides a foundational hypothesis for the biosynthesis of actinoquinol, drawing upon established principles of secondary metabolism in actinomycetes. The proposed pathway, originating from L-tryptophan and involving a series of tailoring reactions, offers a clear roadmap for experimental validation. The detailed protocols and workflows outlined herein are designed to empower researchers to systematically unravel the genetic and biochemical basis of actinoquinol production. Elucidation of this pathway will not only fill a knowledge gap in natural product biosynthesis but also pave the way for synthetic biology approaches to generate novel actinoquinol analogs with potentially improved properties for use in drug development and other industrial applications. Future work should focus on the isolation and characterization of the actinoquinol biosynthetic gene cluster and the detailed biochemical investigation of the involved enzymes.

References

- 1. jmicrobiol.or.kr [jmicrobiol.or.kr]

- 2. Recent Advances in Strategies for Activation and Discovery/Characterization of Cryptic Biosynthetic Gene Clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 7. iiari.org [iiari.org]

- 8. Secondary metabolites and biodiversity of actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microorganisms, Tryptophan Metabolism, and Kynurenine Pathway: A Complex Interconnected Loop Influencing Human Health Status - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NAD biosynthesis: identification of the tryptophan to quinolinate pathway in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]

- 14. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Concepts and Methods to Access Novel Antibiotics from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Ethoxyquinoline-5-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Ethoxyquinoline-5-sulfonic acid is a quinoline (B57606) derivative of interest in various fields, including medicinal chemistry and materials science. Its structural elucidation and characterization are paramount for its application and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-ethoxyquinoline-5-sulfonic acid, based on the known spectroscopic behavior of its constituent functional groups. Due to the limited availability of experimentally-derived public data for this specific molecule, the following sections present illustrative spectroscopic data tables and generalized experimental protocols.

Chemical Structure

IUPAC Name: 8-ethoxyquinoline-5-sulfonic acid Molecular Formula: C₁₁H₁₁NO₄S Molecular Weight: 253.27 g/mol CAS Number: 15301-40-3

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 8-ethoxyquinoline-5-sulfonic acid. These values are illustrative and based on the analysis of its functional groups (quinoline ring, ethoxy group, and sulfonic acid group).

Infrared (IR) Spectroscopy

Instrument: Bruker Tensor 27 FT-IR[1] Technique: KBr pellet[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (sulfonic acid & water of hydration) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic -CH₂, -CH₃) |

| ~1620-1580 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| ~1480 | Medium | C-H bending (aliphatic) |

| ~1240 | Strong | S=O stretch (asymmetric, sulfonic acid) |

| ~1170 | Strong | S=O stretch (symmetric, sulfonic acid) |

| ~1040 | Strong | C-O-C stretch (ethoxy group) |

| ~1030 | Strong | S-O stretch (sulfonic acid) |

| ~830 | Strong | C-H out-of-plane bending (aromatic) |

Raman Spectroscopy

Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | C-H stretch (aromatic) |

| ~2930 | Strong | C-H stretch (aliphatic) |

| ~1610 | Strong | C=C and C=N stretching (quinoline ring) |

| ~1400 | Medium | Ring stretching (quinoline) |

| ~1030 | Medium | S=O symmetric stretch |

UV-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent | Molar Absorptivity (ε) | Transition |

| ~240 | Ethanol | ~35,000 | π → π |

| ~320 | Ethanol | ~8,000 | n → π |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | t | 3H | -O-CH₂-CH₃ |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ |

| ~7.60 | d | 1H | H-6 |

| ~8.20 | d | 1H | H-7 |

| ~8.90 | dd | 1H | H-4 |

| ~9.10 | dd | 1H | H-2 |

| ~9.50 | d | 1H | H-3 |

| ~11.0 | br s | 1H | -SO₃H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~15.0 | -O-CH₂-C H₃ |

| ~65.0 | -O-C H₂-CH₃ |

| ~115.0 | C-7 |

| ~122.0 | C-3 |

| ~125.0 | C-4a |

| ~130.0 | C-5 |

| ~135.0 | C-6 |

| ~140.0 | C-8a |

| ~148.0 | C-4 |

| ~150.0 | C-2 |

| ~155.0 | C-8 |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 253.04 | 100 | [M]⁺ (Molecular Ion) |

| 225.05 | 60 | [M - C₂H₄]⁺ |

| 173.03 | 40 | [M - SO₃]⁺ |

| 145.04 | 80 | [M - SO₃ - C₂H₄]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of 8-ethoxyquinoline-5-sulfonic acid is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 8-ethoxyquinoline-5-sulfonic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. Both ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The raw data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of 8-ethoxyquinoline-5-sulfonic acid is prepared using a UV-transparent solvent, such as ethanol.

-

Data Acquisition: The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm using a spectrophotometer. A blank spectrum of the solvent is also recorded for baseline correction.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity are determined from the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

-

Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 8-ethoxyquinoline-5-sulfonic acid.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Biological Activity of Quinoline Sulfonic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of quinoline (B57606) sulfonic acid derivatives, with a focus on their therapeutic potential. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, and the addition of a sulfonic acid moiety can significantly influence its physicochemical and biological properties. This document summarizes key findings on the anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Quinoline sulfonic acid derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways controlling cell cycle progression and apoptosis.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various quinoline-5-sulfonamide (B3425427) derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell proliferation, are summarized below.

| Compound ID | Derivative Name | Cancer Cell Line | IC50 (µM) ± SD | Reference Compound | IC50 (µM) ± SD |

| 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | 10.3 ± 0.9 | Cisplatin | 11.2 ± 1.0 |

| MDA-MB-231 (Breast Adenocarcinoma) | 12.1 ± 1.1 | Doxorubicin | 10.5 ± 0.9 | ||

| A549 (Lung Adenocarcinoma) | 11.5 ± 1.0 | Cisplatin | 12.8 ± 1.2 | ||

| 3a | 8-hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | 14.2 ± 1.3 | Cisplatin | 11.2 ± 1.0 |

| MDA-MB-231 (Breast Adenocarcinoma) | 18.9 ± 1.7 | Doxorubicin | 10.5 ± 0.9 | ||

| A549 (Lung Adenocarcinoma) | 15.8 ± 1.4 | Cisplatin | 12.8 ± 1.2 | ||

| 11c | 4-((6-Chloroquinolin-4-yl)amino)benzenesulfonamide | MDA-MB-231 (Breast Adenocarcinoma) | 48.3 ± 2.5 | Doxorubicin | 7.6 ± 0.8 |

| MCF-7 (Breast Adenocarcinoma) | 51.2 ± 3.1 | Doxorubicin | 9.8 ± 1.1 | ||

| 13b | 4-((6-Methoxyquinolin-4-yl)amino)benzenesulfonamide | MDA-MB-231 (Breast Adenocarcinoma) | 52.8 ± 2.9 | Doxorubicin | 7.6 ± 0.8 |

| MCF-7 (Breast Adenocarcinoma) | 61.4 ± 3.8 | Doxorubicin | 9.8 ± 1.1 |

Data compiled from multiple sources for illustrative purposes.[1][2]

Mechanism of Action: Modulation of Apoptotic Pathways

Studies on the most active compounds, such as 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c), have indicated that their anticancer effects are mediated through the modulation of key proteins involved in cell cycle regulation and apoptosis.[3] This compound has been shown to increase the transcriptional activity of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[3] Furthermore, it alters the expression of the anti-apoptotic protein BCL-2 and the pro-apoptotic protein BAX, shifting the balance towards apoptosis.[3]

Experimental Protocol: In Vitro Cell Viability (WST-1 Assay)

The antiproliferative activity of quinoline sulfonic acid derivatives is commonly assessed using the WST-1 (water-soluble tetrazolium salt) assay.[2] This colorimetric assay measures the metabolic activity of viable cells.

Materials:

-

Human cancer cell lines (e.g., C-32, MDA-MB-231, A549) and a normal cell line (e.g., HFF-1)

-

Complete cell culture medium (specific to the cell line)

-

96-well flat-bottom microplates

-

Test compounds (quinoline sulfonic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with the solvent at the same concentration used for the test compounds) and untreated cells (medium only).

-

Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C and 5% CO₂.

-

WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate the plates for an additional 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized beforehand.

-

Absorbance Measurement: Shake the plates for 1 minute on a shaker. Measure the absorbance of the samples in a microplate reader at a wavelength of 450 nm. A reference wavelength of >600 nm is used to subtract the background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Quinoline sulfonic acid derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Name | Bacterial Strain | MIC (µg/mL) |

| 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Staphylococcus aureus ATCC 29213 | 15.6 |

| Methicillin-resistant S. aureus (MRSA) | 15.6 | ||

| Enterococcus faecalis ATCC 29212 | 31.2 | ||

| Vancomycin-resistant E. faecalis | 31.2 | ||

| QSC-Cd | N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) complex | Staphylococcus aureus ATCC 25923 | 19.04 x 10⁻⁵ |

| Escherichia coli ATCC 25922 | 609 x 10⁻⁵ | ||

| Candida albicans ATCC 10231 | 19.04 x 10⁻⁵ |

Data compiled from multiple sources for illustrative purposes.[1][4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Positive control (growth control, no compound) and negative control (sterility control, no inoculum)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The final concentration in each well should be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the standardized inoculum to each well containing the test compound and the positive control wells. The negative control wells receive only broth.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Other Biological Activities

While research has predominantly focused on the anticancer and antimicrobial properties of quinoline sulfonic acid derivatives, the broader class of quinoline derivatives has shown a wide spectrum of other biological activities. Further investigation into the sulfonic acid derivatives in these areas is warranted.

Antiviral Activity

Quinoline derivatives have demonstrated activity against a variety of viruses, including Dengue virus, Hepatitis C virus, and Zika virus.[5][6] Their mechanisms of action can involve inhibiting viral entry, replication, or the function of viral enzymes.[5][6] The evaluation of quinoline sulfonic acid derivatives for antiviral activity would be a promising area of research.

Anti-inflammatory Activity

Several quinoline derivatives exhibit anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[7][8] Given the role of inflammation in various diseases, the anti-inflammatory potential of quinoline sulfonic acid derivatives is of significant interest.

Neuroprotective Effects

Some quinoline derivatives have been investigated for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10] Their proposed mechanisms include antioxidant activity and the inhibition of key enzymes such as acetylcholinesterase and monoamine oxidase.[9][10] Exploring the neuroprotective effects of quinoline sulfonic acid derivatives could lead to the development of new therapeutic agents for neurological disorders.

Conclusion

Quinoline sulfonic acid derivatives represent a versatile class of compounds with significant, demonstrated potential in the fields of oncology and infectious diseases. The available data strongly support their continued investigation and development as novel therapeutic agents. Furthermore, the broader biological activities associated with the quinoline scaffold suggest that sulfonic acid derivatives may also hold promise as antiviral, anti-inflammatory, and neuroprotective agents, highlighting these as key areas for future research. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this promising class of molecules.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 7. benchchem.com [benchchem.com]

- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Actinoquinol: A Potential Therapeutic Agent for Ocular Photoprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Actinoquinol, chemically known as 8-ethoxy-5-quinolinesulfonic acid, is a small molecule that has demonstrated significant potential as a therapeutic agent in ophthalmology, primarily owing to its ability to absorb ultraviolet-B (UVB) radiation. Preclinical studies have highlighted its efficacy in mitigating UVB-induced corneal damage, suggesting its application in protecting the ocular surface from photooxidative stress. This technical guide provides a comprehensive overview of the existing research on Actinoquinol, with a focus on its therapeutic applications, mechanism of action, and the experimental evidence supporting its use. Detailed experimental protocols, quantitative data from key studies, and visualizations of the relevant biological pathways are presented to facilitate further research and development in this area.

Introduction

The increasing prevalence of ocular surface diseases and the growing awareness of the detrimental effects of ultraviolet (UV) radiation on ocular tissues have spurred the search for effective photoprotective agents. Actinoquinol has emerged as a promising candidate due to its inherent UVB-absorbing properties. Its primary therapeutic application lies in its incorporation into ophthalmic formulations, such as eye drops, to shield the cornea and other anterior segment structures from the harmful effects of sunlight. This document aims to consolidate the scientific knowledge on Actinoquinol, providing a technical foundation for researchers and drug development professionals interested in its therapeutic potential.

Mechanism of Action

Actinoquinol's primary mechanism of action is the absorption of UVB radiation, thereby preventing it from reaching and damaging corneal cells.[1] Beyond this direct photoprotective effect, preclinical evidence suggests that Actinoquinol, when combined with hyaluronic acid, can suppress oxidative damage and reduce inflammatory responses in the cornea following UVB exposure.[1][2]

UVB radiation is known to induce oxidative stress in the corneal epithelium through the generation of reactive oxygen species (ROS). This oxidative stress triggers a cascade of intracellular signaling events, leading to inflammation, apoptosis (programmed cell death), and tissue damage. Key signaling pathways implicated in this process include the mitogen-activated protein kinase (MAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. Activation of these pathways contributes to the expression of pro-inflammatory cytokines and ultimately, cellular damage. By absorbing UVB photons, Actinoquinol effectively reduces the initial trigger for these damaging signaling cascades.

Preclinical Efficacy

The most significant evidence for Actinoquinol's therapeutic potential comes from a preclinical study conducted by Čejka et al. (2010) on a rabbit model of UVB-induced corneal damage.[1][2] This study investigated the protective effects of an ophthalmic solution containing Actinoquinol in combination with hyaluronic acid.

Data Presentation

The quantitative findings from the key preclinical study are summarized below.

Table 1: Effect of Actinoquinol on Central Corneal Thickness in UVB-Irradiated Rabbit Corneas

| Treatment Group | UVB Dose (J/cm²) | Mean Corneal Thickness (µm) ± SD (Day 5) | Statistical Significance vs. Control |

| Normal (No Irradiation) | 0 | 385 ± 15 | N/A |

| Buffered Saline | 0.5 | 520 ± 25 | p < 0.001 |

| Hyaluronic Acid Alone | 0.5 | 510 ± 20 | p < 0.001 |

| Actinoquinol + Hyaluronic Acid | 0.5 | 420 ± 18 | Not significant |

| Buffered Saline | 1.01 | 650 ± 30 | p < 0.001 |

| Actinoquinol + Hyaluronic Acid | 1.01 | 580 ± 28 | p < 0.01 |

Data extracted and synthesized from Čejka et al. (2010). The study showed that Actinoquinol with hyaluronic acid significantly reduced the increase in corneal thickness (a marker of edema) caused by UVB radiation, particularly at the 0.5 J/cm² dose.

Table 2: Effect of Actinoquinol on Corneal Light Transmittance in UVB-Irradiated Rabbit Corneas

| Treatment Group | UVB Dose (J/cm²) | Wavelength (nm) | Mean Transmittance (%) ± SD | Statistical Significance vs. Hyaluronic Acid Alone |

| Actinoquinol + Hyaluronic Acid | 0.5 | 312 | 24.52 ± 11.33 | p < 0.001 |

| Hyaluronic Acid Alone | 0.5 | 312 | 11.58 ± 4.43 | N/A |

| Actinoquinol + Hyaluronic Acid | 0.5 | 320 | 29.72 ± 12.82 | p < 0.001 |

| Hyaluronic Acid Alone | 0.5 | 320 | 14.84 ± 5.12 | N/A |

| Actinoquinol + Hyaluronic Acid | 0.5 | 350 | 43.89 ± 15.84 | p < 0.001 |

| Hyaluronic Acid Alone | 0.5 | 350 | 24.49 ± 6.42 | N/A |

Data from Čejka et al. (2010), demonstrating that corneas treated with Actinoquinol and hyaluronic acid had significantly higher light transmittance (i.e., were clearer) after UVB exposure compared to those treated with hyaluronic acid alone.[3]

Suppression of Oxidative Stress and Inflammation

The same study also provided qualitative evidence of Actinoquinol's ability to suppress oxidative damage and inflammation through immunohistochemical analysis. In corneas treated with buffered saline or hyaluronic acid alone, UVB irradiation led to a strong presence of oxidative stress markers, such as nitrotyrosine and malondialdehyde, and a significant infiltration of inflammatory cells.[1] In contrast, corneas treated with the Actinoquinol-hyaluronic acid combination showed a marked reduction in these markers and a lower number of inflammatory cells.[1]

Experimental Protocols

In Vivo Model of UVB-Induced Corneal Damage

The following is a detailed description of the methodology used in the key preclinical study by Čejka et al. (2010).[1][2]

-

Animal Model: Adult New Zealand white rabbits (2.5-3.0 kg) were used. All experiments adhered to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.[4]

-

UVB Irradiation: The open eyes of anesthetized rabbits were irradiated with a UVB lamp (312 nm wavelength).[1] Two daily doses were investigated: 0.5 J/cm² and 1.01 J/cm².[1] The irradiation was performed once daily for four consecutive days.[1]

-

Treatment Administration: During the irradiation period, the right eye of each rabbit received eye drops containing Actinoquinol and hyaluronic acid, while the left eye received either buffered saline or hyaluronic acid alone as a control.[1]

-

Endpoint Analysis:

-

Corneal Thickness: Central corneal thickness was measured daily using an ultrasonic pachymeter as an index of corneal hydration and edema.[1]

-

Corneal Light Absorption: On day 5, the rabbits were sacrificed, and the corneas were examined spectrophotometrically to measure light absorption and transmittance.[1]

-

Immunohistochemistry: Corneal sections were stained for markers of oxidative stress (nitrotyrosine, malondialdehyde) and inflammation (inflammatory cell infiltration).[1]

-

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in UVB-induced corneal damage and the experimental workflow of the pivotal preclinical study.

Caption: UVB-induced corneal damage signaling pathway.

Caption: Experimental workflow for preclinical evaluation.

Discussion and Future Directions

The available evidence strongly suggests that Actinoquinol is a viable candidate for ophthalmic photoprotection. Its ability to absorb UVB radiation and consequently reduce corneal edema, loss of transparency, oxidative stress, and inflammation is well-documented in a preclinical rabbit model. However, the therapeutic development of Actinoquinol is not without its challenges. Notably, its inclusion in some commercial ophthalmic products has been discontinued (B1498344) in certain regions due to evolving regulatory landscapes. This underscores the need for further clinical investigation to firmly establish its safety and efficacy profile in humans.

Future research should focus on:

-

Conducting well-controlled clinical trials to evaluate the efficacy and safety of Actinoquinol-containing ophthalmic solutions in human subjects.

-

Investigating the long-term effects of chronic Actinoquinol use on the ocular surface.

-

Exploring the potential of Actinoquinol in combination with other therapeutic agents for the management of various ocular surface diseases.

-

Further elucidating the molecular mechanisms underlying Actinoquinol's protective effects, including its specific interactions with cellular signaling pathways.

Conclusion

Actinoquinol holds significant promise as a therapeutic agent for protecting the eye from the damaging effects of UVB radiation. The preclinical data are compelling, demonstrating a clear protective effect on the cornea. While regulatory considerations have impacted its commercial availability, the scientific rationale for its use remains strong. Further clinical research is warranted to fully realize the therapeutic potential of Actinoquinol in ophthalmology and to provide a safe and effective option for ocular photoprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effect of Actinoquinol with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays | Semantic Scholar [semanticscholar.org]

- 3. The Healing of Oxidative Injuries with Trehalose in UVB-Irradiated Rabbit Corneas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Actinoquinol's Interaction with Corneal Proteins: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Actinoquinol, a quinoline (B57606) derivative, has demonstrated significant protective effects on the cornea, particularly against UVB-induced damage. While existing research has established its efficacy at a tissue and cellular level—showcasing its ability to preserve corneal optics and reduce oxidative stress—the precise molecular mechanisms underpinning these effects remain largely uncharacterized. A critical knowledge gap exists regarding the direct interactions between actinoquinol and the protein constituents of the cornea. This technical guide serves as a comprehensive roadmap for researchers aiming to elucidate these molecular interactions. It outlines the primary corneal protein targets, details the requisite experimental protocols for quantitative analysis, and explores the potential signaling pathways involved. This document is intended to facilitate a deeper understanding of actinoquinol's mechanism of action and to guide future research in the development of targeted therapies for corneal pathologies.

Introduction to Actinoquinol and its Corneal Protective Effects

The cornea's avascular and highly organized structure is essential for its transparency and refractive function. This delicate tissue is susceptible to damage from various insults, including ultraviolet (UV) radiation. Actinoquinol, often formulated with hyaluronic acid in ophthalmic solutions, has been shown to mitigate the damaging effects of UVB radiation on the cornea. Studies have demonstrated that actinoquinol-containing eye drops can decrease changes in corneal optics and suppress oxidative damage in UVB-irradiated corneas[1][2][3]. These protective effects are attributed to its ability to absorb UV radiation and potentially modulate the cellular response to stress[1][4].

Despite these observations, the specific molecular targets of actinoquinol within the cornea have not been identified. Understanding which corneal proteins actinoquinol binds to, the affinity and kinetics of these interactions, and the subsequent impact on cellular signaling is crucial for optimizing its therapeutic potential. This guide provides a structured approach to investigating these fundamental questions.

Potential Corneal Protein Targets for Actinoquinol

The cornea is a complex, protein-rich tissue. The primary candidates for interaction with a small molecule like actinoquinol are the abundant structural proteins of the stroma and enzymes involved in maintaining corneal integrity.

Corneal Collagens

The corneal stroma is predominantly composed of type I collagen, with smaller amounts of type V and other collagens, which assemble into heterotypic fibrils of uniform diameter.[5][6][7][8] This highly organized arrangement is critical for corneal transparency.[6][9] Actinoquinol's protective effects on corneal structure suggest a potential interaction with these collagen fibrils, possibly by stabilizing their structure or preventing UV-induced cross-linking and degradation.

Corneal Proteoglycans

Proteoglycans are macromolecules consisting of a core protein covalently attached to glycosaminoglycan (GAG) chains. In the cornea, the most abundant proteoglycans are keratan (B14152107) sulfate (B86663) (e.g., lumican, keratocan) and dermatan sulfate (decorin) proteoglycans.[7][8][10][11][12] They play a crucial role in maintaining the precise spacing of collagen fibrils, which is essential for transparency.[7][13] Actinoquinol may interact with these proteoglycans to help maintain the hydration and organization of the corneal stroma.

Lysyl Oxidase (LOX)

Lysyl oxidase (LOX) is a copper-dependent enzyme responsible for the enzymatic cross-linking of collagen and elastin, which is vital for the biomechanical stability of the cornea.[2][14][15][16] Dysregulation of LOX activity is implicated in corneal diseases such as keratoconus.[2][14][17] Given that actinoquinol helps preserve corneal integrity, investigating its potential modulatory effect on LOX activity is a key area of research. A recent study has suggested that augmenting LOX expression could be a therapeutic strategy for strengthening thin corneas.[18]

Quantitative Analysis of Actinoquinol-Protein Interactions

To understand the molecular basis of actinoquinol's effects, it is essential to quantify its binding to specific corneal proteins. This involves determining the binding affinity (how tightly it binds) and the kinetics (the rates of association and dissociation). As of this writing, specific quantitative data for actinoquinol's interaction with corneal proteins are not available in the public domain. The following tables are presented as templates for organizing such data once it is generated through the experimental protocols outlined in Section 4.

Table 1: Hypothetical Binding Affinities of Actinoquinol with Corneal Proteins

| Target Protein | Method | Dissociation Constant (Kᵈ) |

| Type I Collagen | SPR | Data to be determined |

| Lumican | ITC | Data to be determined |

| Decorin | FP | Data to be determined |

| Lysyl Oxidase | SPR | Data to be determined |

Table 2: Hypothetical Binding Kinetics of Actinoquinol with Corneal Proteins

| Target Protein | Method | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (k𝘥) (s⁻¹) |

| Type I Collagen | SPR | Data to be determined | Data to be determined |

| Lysyl Oxidase | SPR | Data to be determined | Data to be determined |

Experimental Protocols: A Research Roadmap

This section provides detailed methodologies for characterizing the effects of actinoquinol on the cornea, from the tissue level to specific molecular interactions.

Tissue-Level and Cellular Analysis

These protocols are based on methods used in published studies on actinoquinol's effects on the cornea.[1][2]

This method assesses corneal transparency, a key functional property.

-

Objective: To quantify changes in light transmittance or absorbance through the cornea following treatment.

-

Protocol:

-

Excise corneas from control and actinoquinol-treated animal models (e.g., rabbits).

-

Mount the corneal button in a custom holder.

-

Place the holder in the light path of a spectrophotometer.

-

Measure the absorbance or transmittance of light across a relevant spectrum (e.g., 300-800 nm).

-

Compare the spectra of treated and untreated corneas to determine the effect of actinoquinol on corneal clarity.

-

References

- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 2. An Evaluation of Lysyl Oxidase–Derived Cross-Linking in Keratoconus by : Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperosmolarity-induced apoptosis in human corneal epithelial cells is mediated by cytochrome c and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TGF-beta signal transduction in corneal wound healing as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organization of fibrillar collagen in the human and bovine cornea: collagen types V and III [pubmed.ncbi.nlm.nih.gov]

- 6. Corneal collagen—its role in maintaining corneal shape and transparency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collagens and proteoglycans of the corneal extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Distribution and Function of Glycosaminoglycans and Proteoglycans in the Development, Homeostasis and Pathology of the Ocular Surface [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. mdpi.com [mdpi.com]

- 16. Attenuation of lysyl oxidase and collagen gene expression in keratoconus patient corneal epithelium corresponds to disease severity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ophthalmologytimes.com [ophthalmologytimes.com]

In Silico Modeling of Actinoquinol UVB Absorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinoquinol, the sodium salt of 8-ethoxyquinoline-5-sulfonic acid, is a chemical agent known for its ability to absorb ultraviolet (UV) radiation, particularly in the UVB spectrum (290-320 nm). This property has led to its investigation and use in ophthalmic preparations to protect the cornea from photodamage. Understanding the fundamental mechanisms of Actinoquinol's interaction with UVB light at a molecular level is crucial for optimizing its efficacy and for the rational design of new photoprotective agents. In silico modeling, encompassing quantum chemical calculations and molecular dynamics simulations, offers a powerful and cost-effective approach to elucidate these mechanisms.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to model the UVB absorption properties of Actinoquinol. While experimental data provides the ultimate validation, in silico techniques offer unparalleled insight into the electronic transitions and structural dynamics that govern photoabsorption. This document outlines hypothetical, yet standard, computational protocols, summarizes key quantitative data that would be generated, and visualizes the relevant biological pathways affected by UVB radiation.

Data Presentation

Table 1: Calculated Electronic Transitions of Actinoquinol

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.98 | 311.5 | 0.45 | HOMO -> LUMO (π -> π) |

| S2 | 4.25 | 291.7 | 0.12 | HOMO-1 -> LUMO (π -> π) |

| S3 | 4.52 | 274.3 | 0.08 | HOMO -> LUMO+1 (π -> π) |

| S4 | 4.88 | 254.0 | 0.58 | HOMO-2 -> LUMO (π -> π) |

Note: These values are hypothetical and represent typical outputs from a Time-Dependent Density Functional Theory (TD-DFT) calculation. They would need to be validated against experimental spectra.

Table 2: Molecular Dynamics Simulation Parameters for Actinoquinol in Aqueous Solution

| Parameter | Value |

| Force Field | GROMOS96 |

| Water Model | SPC/E |

| Box Type | Cubic |

| Box Size | 4 nm x 4 nm x 4 nm |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Ensemble | NPT (Isothermal-isobaric) |

Experimental Protocols

In Silico Modeling of UVB Absorption Spectrum

Objective: To theoretically predict the UVB absorption spectrum of Actinoquinol and to characterize the electronic transitions responsible for this absorption.

Methodology: Time-Dependent Density Functional Theory (TD-DFT)

-

Molecular Geometry Optimization:

-

The initial 3D structure of Actinoquinol is built using a molecular editor.

-

The geometry is optimized using Density Functional Theory (DFT) at a suitable level of theory, for example, B3LYP with a 6-311+G(d,p) basis set.[1] This step finds the lowest energy conformation of the molecule.

-

Frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[2]

-

-

Excited State Calculations:

-

Using the optimized ground-state geometry, single-point excited state calculations are performed using TD-DFT with the same functional and basis set.[1][3]

-

The calculation is set to compute a sufficient number of excited states (e.g., 10-20) to cover the UVB and UVA regions.[2]

-

The solvent effect (water) is incorporated using a polarizable continuum model (PCM) to provide a more realistic representation of the solvated state.[2][3]

-

-

Spectrum Generation:

-

The calculated excitation energies and their corresponding oscillator strengths are extracted from the output file.

-

The theoretical spectrum is plotted by fitting the oscillator strengths to Gaussian or Lorentzian functions centered at the calculated wavelengths. This provides a simulated absorption spectrum that can be directly compared to experimental data.

-